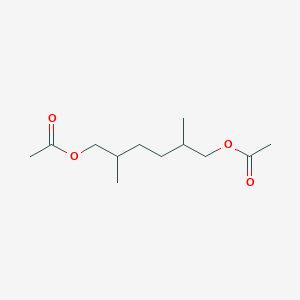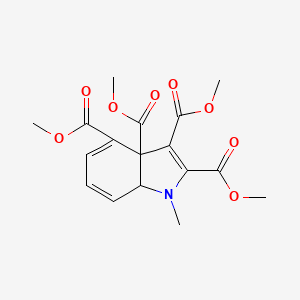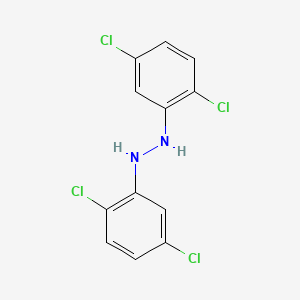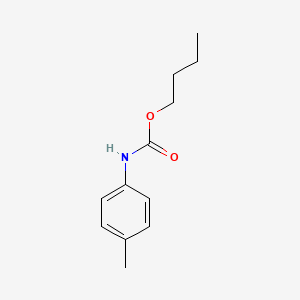
Diisopropyl (1-aminoethyl)phosphonate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl (1-aminoethyl)phosphonate oxalate is a chemical compound with the molecular formula C10H22NO7P It is a derivative of phosphonate, which is a class of organophosphorus compounds characterized by the presence of a phosphonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diisopropyl (1-aminoethyl)phosphonate oxalate typically involves the reaction of diisopropyl phosphite with an appropriate amine, followed by the addition of oxalic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or acetonitrile, and the reaction is carried out at low temperatures (0-5°C) to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce the production costs. Green chemistry approaches, such as the use of aqueous media and non-toxic reagents, are also being explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
Diisopropyl (1-aminoethyl)phosphonate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted phosphonates. These products have various applications in different fields, including pharmaceuticals and materials science .
科学的研究の応用
Diisopropyl (1-aminoethyl)phosphonate oxalate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of diisopropyl (1-aminoethyl)phosphonate oxalate involves its interaction with specific molecular targets, such as enzymes involved in phosphonate metabolism. The compound can inhibit these enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .
類似化合物との比較
Similar Compounds
- Diethyl (aminomethyl)phosphonate oxalate
- Diisopropyl phosphonate
- Diethyl phosphonate
Uniqueness
Diisopropyl (1-aminoethyl)phosphonate oxalate is unique due to its specific structure, which includes both an aminoethyl group and an oxalate moiety. This combination of functional groups gives it distinct chemical properties and reactivity compared to other phosphonate derivatives.
特性
分子式 |
C10H22NO7P |
|---|---|
分子量 |
299.26 g/mol |
IUPAC名 |
1-di(propan-2-yloxy)phosphorylethanamine;oxalic acid |
InChI |
InChI=1S/C8H20NO3P.C2H2O4/c1-6(2)11-13(10,8(5)9)12-7(3)4;3-1(4)2(5)6/h6-8H,9H2,1-5H3;(H,3,4)(H,5,6) |
InChIキー |
KEVPCPDLEMREPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(C(C)N)OC(C)C.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane](/img/structure/B11958267.png)




![3,4,5,6,12,12-hexachloro-9,10-diiodotetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B11958286.png)


![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)


